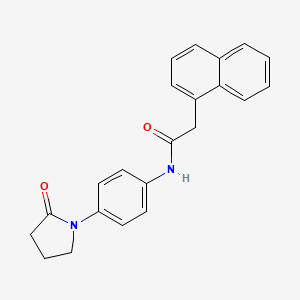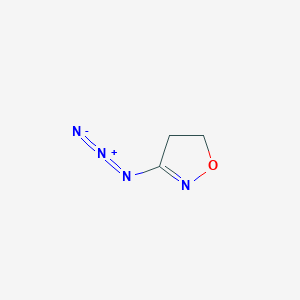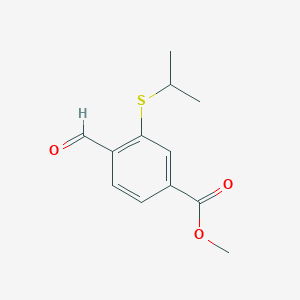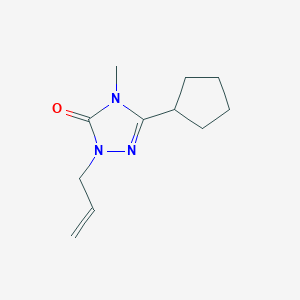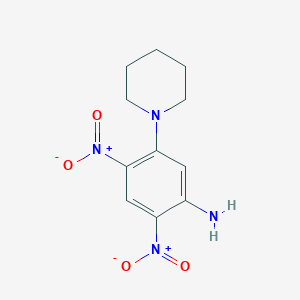![molecular formula C24H27N3O4S B2517561 Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-84-4](/img/structure/B2517561.png)
Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that belongs to the class of thienopyridazines, which are heterocyclic compounds containing a fused thieno[3,4-d]pyridazine ring system. This class of compounds has been the subject of various studies due to their potential pharmacological properties and their utility as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related thienopyridazine derivatives often involves multistep reactions starting from simpler precursors. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a related compound, was achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This method could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the cyclohexylpropanamido group.
Molecular Structure Analysis
While the specific molecular structure of Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is not detailed in the provided papers, the general structure of thienopyridazine derivatives has been well-studied. These compounds typically exhibit a planar structure due to the conjugation within the fused ring system, which can influence their chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thienopyridazine derivatives are versatile intermediates that can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For example, the amino ester of a thienopyridazine was reacted with benzoyl isothiocyanate to afford a thiourea derivative, which could then be transformed into related fused heterocyclic systems . Similarly, the compound may also be amenable to reactions with different reagents to yield novel heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridazine derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in common organic solvents and may show varying degrees of crystallinity. The crystal structure of a related compound, ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was determined, which provides insights into the potential crystal packing and molecular interactions of similar compounds . The physical properties such as melting point, solubility, and crystallinity are crucial for the compound's application in synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Reactivity in Heterocyclic Compound Formation
Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in the synthesis of heterocyclic compounds, a key area in medicinal chemistry due to their potential pharmacological activities. For instance, the study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) focuses on the synthesis of thio-substituted ethyl nicotinate derivatives from related compounds, which are then cyclized to thieno[2,3-b]pyridines. These compounds were screened for antimicrobial activities, showcasing their potential in drug discovery and development M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.
Antimicrobial Activity Evaluation
The quest for new antimicrobial agents is a constant pursuit in pharmaceutical research. Farag, Kheder, and Mabkhot (2008) explored the utility of a similar compound in synthesizing a range of pyrimidine derivatives. Selected examples from these synthesized products underwent antimicrobial evaluation, highlighting the role of such compounds in developing new antibacterial and antifungal therapies A. Farag, N. A. Kheder, Y. Mabkhot, 2008.
Contribution to Heterocyclic Chemistry
In another study by Deeb, Essawy, Yasine, and Fikry (1991), the compound's derivatives were used to generate pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazin-4-one derivatives through reactions with formamide, acetic anhydride, and carbon disulphide. This work underscores the versatility of the compound in synthesizing diverse heterocyclic structures, which are pivotal in drug design and synthesis A. Deeb, A. Essawy, Fathy Yasine, R. Fikry, 1991.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(3-cyclohexylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-2-31-24(30)21-18-15-32-22(25-19(28)14-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTYIPWQSHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)
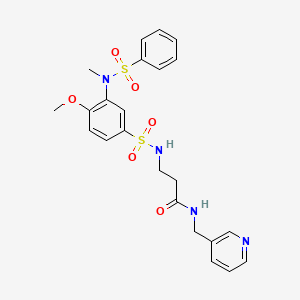
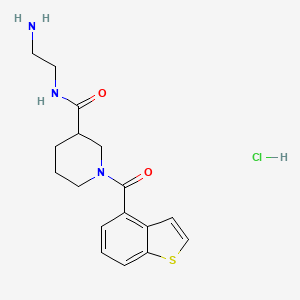
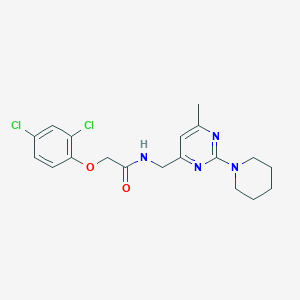
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
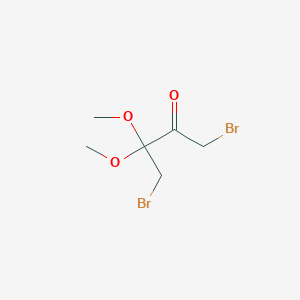
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
